Methyl 2-aminoquinoline-3-carboxylate

Synthetic Yield Reductive Cyclization Process Chemistry

Precision matters in medicinal chemistry. This methyl ester (MW 202.21, LogP 2.2) is the optimal 2-aminoquinoline scaffold for fragment growth or direct hydrolysis, avoiding premature cleavage needed with ethyl analogs. The documented reduction yield differential (>95% NaBH₄ vs 65% Zn) makes it a benchmark for process optimization. Ideal for parallel library synthesis targeting CNS and kinase diseases. Select the methyl ester for controlled SAR and streamlined routes to free acid or amide inhibitors.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 75353-50-3
Cat. No. B1610588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminoquinoline-3-carboxylate
CAS75353-50-3
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2N=C1N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13)
InChIKeyHNHHIMBAUQQIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-aminoquinoline-3-carboxylate (CAS 75353-50-3): Procurement-Focused Baseline for Quinoline-3-Carboxylate Building Blocks


Methyl 2-aminoquinoline-3-carboxylate (CAS 75353-50-3) is a heterocyclic building block featuring a 2-aminoquinoline core with a methyl ester at the 3-position [1]. This compound belongs to the privileged 2-aminoquinoline scaffold class, which is extensively utilized in medicinal chemistry for the development of kinase inhibitors, BACE1 inhibitors, and antimicrobial agents [2]. With a molecular weight of 202.21 g/mol and a calculated LogP of 2.2, this methyl ester serves as a versatile intermediate for constructing more complex quinoline-based pharmacophores [3].

Methyl 2-aminoquinoline-3-carboxylate: Why Ester Homologs Are Not Interchangeable in Synthesis and Biological Applications


Direct substitution of methyl 2-aminoquinoline-3-carboxylate with its ethyl, tert-butyl, or carboxylic acid analogs is not advisable without re-optimization of reaction conditions and biological assays . The ester group significantly influences both synthetic accessibility—via differences in reduction yields—and physicochemical properties such as LogP, which dictates membrane permeability and solubility . Furthermore, the 2-aminoquinoline scaffold exhibits strong structure-activity relationships; even minor ester modifications can alter binding affinity to targets like protein kinase CK2 and BACE1 [1]. The quantitative evidence below delineates the precise dimensions where this methyl ester diverges from its closest analogs, guiding scientifically grounded procurement decisions.

Quantitative Differentiation of Methyl 2-aminoquinoline-3-carboxylate (CAS 75353-50-3) Against Key Analogs


Synthesis Yield Comparison: Methyl Ester vs. Ethyl Ester under Reductive Conditions

When synthesizing 2-aminoquinoline-3-carboxylates via reductive cyclization of 2-cyano-3-(2-nitrophenyl)acrylate precursors, the methyl ester achieves a yield of 82% under zinc/acetic acid/ethanol reflux conditions, while the ethyl ester analog under optimized iron/acetic acid conditions achieves a higher yield of 94.7% [1]. This yield differential is critical for large-scale synthesis planning: the ethyl ester's higher yield may offset its higher molecular weight and cost, but the methyl ester's lower boiling point and distinct solubility profile may be preferable for certain purification workflows .

Synthetic Yield Reductive Cyclization Process Chemistry

Reductant-Dependent Yield Variability: A Critical Process Control Parameter

The synthesis yield of methyl 2-aminoquinoline-3-carboxylate is highly sensitive to the choice of reductant: using sodium borohydride yields >95%, whereas zinc dust reduces the yield to only 65% under otherwise comparable conditions . This stark contrast—a >30% absolute yield difference—underscores the necessity of procuring a compound with documented synthetic provenance or optimizing reducing conditions in-house. In contrast, no such pronounced reductant sensitivity is reported for the ethyl ester analog, which has been optimized primarily with iron powder [1].

Reducing Agent Sodium Borohydride Zinc Dust Process Optimization

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Ethyl Ester

Methyl 2-aminoquinoline-3-carboxylate exhibits a calculated LogP of 2.2 and a molecular weight of 202.21 g/mol, whereas its ethyl ester analog (CAS 36926-83-7) has a LogP of 2.57 and a molecular weight of 216.24 g/mol [1][2]. The 0.37 LogP unit reduction translates to approximately 2.3-fold lower lipophilicity, which can enhance aqueous solubility and reduce non-specific protein binding—a crucial advantage when the ester is intended for direct biological testing or as a prodrug moiety [3]. Additionally, the 14 g/mol lower molecular weight improves ligand efficiency metrics in fragment-based drug discovery .

Lipophilicity Molecular Weight Drug-likeness Permeability

Scaffold Class-Level Evidence: 2-Aminoquinoline-3-carboxylates as Privileged Kinase Inhibitor Fragments

Within the class of 3-quinoline carboxylic acid derivatives, 2-aminoquinoline-3-carboxylates have been identified as the most active substructure for inhibiting protein kinase CK2 [1]. In a systematic evaluation of 43 synthesized compounds, derivatives bearing the 2-aminoquinoline-3-carboxylic acid motif demonstrated superior inhibition compared to tetrazolo-quinoline-4-carboxylic acid analogs [2]. While direct IC50 data for the specific methyl ester is not reported in the primary literature, the carboxylic acid and ethyl ester derivatives within this series have shown low micromolar activity, establishing this scaffold as a validated starting point for inhibitor development [3]. Procurement of the methyl ester enables further SAR exploration by subsequent ester hydrolysis or amidation to optimize binding interactions.

Protein Kinase CK2 Inhibitor Fragment-based drug discovery SAR

Recommended Application Scenarios for Methyl 2-aminoquinoline-3-carboxylate Based on Quantified Differentiation


Synthetic Intermediate for Kinase Inhibitor Lead Optimization

The 2-aminoquinoline-3-carboxylate scaffold is a validated core for protein kinase CK2 inhibition [1]. The methyl ester's moderate LogP (2.2) and lower molecular weight make it an ideal starting point for fragment growth or ester hydrolysis to the carboxylic acid for subsequent amide coupling. Procurement of this methyl ester, rather than the ethyl ester, avoids the need for premature ester cleavage if the final inhibitor requires a free acid or amide functionality, streamlining the synthetic route .

Process Chemistry Research and Scale-up Feasibility Studies

The significant yield variability observed with different reductants (>95% with NaBH4 vs. 65% with Zn) provides a clear case study for process optimization . Researchers focused on developing robust, scalable synthetic protocols can use this compound to benchmark reductant efficiency and reaction condition robustness, with direct applicability to other quinoline-3-carboxylate analogs. The documented 82% yield under Zn/AcOH conditions serves as a baseline for further process improvement .

Analytical Standard and Building Block Procurement for Medicinal Chemistry Libraries

With a standard commercial purity of ≥97% , methyl 2-aminoquinoline-3-carboxylate is suitable as an analytical reference standard for HPLC method development and as a reliable building block for parallel synthesis of 2-aminoquinoline-derived libraries. Its physicochemical properties (LogP 2.2, MW 202.21) position it within favorable drug-like space, making it a rational choice for generating focused libraries targeting CNS or kinase-related diseases [2].

Comparative SAR Studies with Ester Homologs

The clear differences in LogP (2.2 vs. 2.57) and molecular weight (202 vs. 216 g/mol) between the methyl and ethyl esters enable controlled structure-property relationship (SPR) investigations [3]. By procuring both esters, medicinal chemists can systematically evaluate the impact of ester lipophilicity on cellular permeability, metabolic stability, and target engagement, providing critical data to guide the selection of the optimal ester for in vivo studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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